CYM-5478

Description

Properties

IUPAC Name |

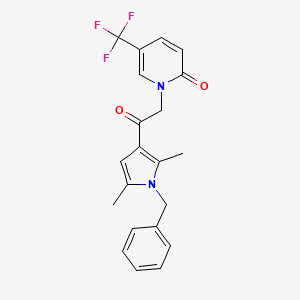

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2/c1-14-10-18(15(2)26(14)11-16-6-4-3-5-7-16)19(27)13-25-12-17(21(22,23)24)8-9-20(25)28/h3-10,12H,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSGTUIDJXHTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870762-83-7 | |

| Record name | 1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CYM-5478: A Technical Guide to its Mechanism of Action as a Selective S1P₂ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM-5478 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1P₂), a G protein-coupled receptor implicated in a variety of cellular processes. This document provides an in-depth overview of the mechanism of action of this compound, with a focus on its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization. Its cytoprotective effects, particularly through the modulation of reactive oxygen species (ROS), make it a valuable tool for research in areas such as neuroprotection and chemotherapy-induced neuropathy.

Core Mechanism of Action: Selective S1P₂ Agonism

This compound functions as a selective agonist at the S1P₂ receptor. Upon binding, it initiates a cascade of intracellular signaling events that are characteristic of S1P₂ activation. A key consequence of this activation is the attenuation of cellular oxidative stress, primarily through the inhibition of ROS production. This protective effect has been observed in various cell types, most notably in neural-derived cell lines exposed to toxins like cisplatin.[1]

While this compound is a potent activator of S1P₂, it exhibits significantly lower potency and efficacy at other S1P receptor subtypes, highlighting its selectivity.[1] Studies on the related compound, CYM-5520, suggest that this compound may act as an allosteric agonist, binding to a site on the S1P₂ receptor that is distinct from the orthosteric site for the endogenous ligand, sphingosine-1-phosphate (S1P). This is supported by findings that the binding of CYM-5520 is not competitive with S1P and that mutations affecting S1P binding do not abolish the activity of the allosteric agonist.

Signaling Pathways

The activation of S1P₂ by this compound triggers a signaling cascade that ultimately leads to the suppression of ROS. This pathway involves the Rho-ROCK signaling axis and the subsequent inhibition of Rac1 and NADPH oxidase, a primary source of cellular ROS.

Quantitative Data

The pharmacological activity of this compound has been quantified in various assays. The following table summarizes the key potency and efficacy data.

| Parameter | Value | Assay | Cell Type | Reference |

| EC₅₀ | 119 nM | TGFα-shedding | HEK293 | [1] |

| EC₅₀ (S1P₁) | 1690 nM | TGFα-shedding | HEK293 | [1] |

| EC₅₀ (S1P₃) | 1950 nM | TGFα-shedding | HEK293 | [1] |

| EC₅₀ (S1P₄) | >10 µM | TGFα-shedding | HEK293 | [1] |

| EC₅₀ (S1P₅) | >10 µM | TGFα-shedding | HEK293 | [1] |

| Cisplatin EC₅₀ shift | 3-fold increase | Cell Viability (MTT) | C6 Glioma | [1] |

Experimental Protocols

The characterization of this compound has relied on several key in vitro assays. Detailed methodologies for these experiments are outlined below.

TGFα-Shedding Assay for S1P₂ Receptor Activation

This assay measures the activation of S1P₂ by quantifying the shedding of alkaline phosphatase-tagged transforming growth factor-alpha (AP-TGFα) from the cell surface, a process mediated by Gαq/12/13 signaling downstream of S1P₂ activation.

-

Cell Line: HEK293 cells stably expressing the respective S1P receptor subtype and AP-TGFα.

-

Protocol:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is replaced with serum-free medium containing varying concentrations of this compound.

-

Cells are incubated for a defined period (e.g., 1 hour) at 37°C to allow for receptor activation and AP-TGFα shedding.

-

Aliquots of the conditioned medium are transferred to a new 96-well plate.

-

The activity of the shed AP-TGFα is measured by adding a chemiluminescent or colorimetric alkaline phosphatase substrate.

-

Luminescence or absorbance is read using a plate reader.

-

Data are normalized to the maximum response induced by a saturating concentration of S1P and EC₅₀ values are calculated using a non-linear regression model.

-

Cell Viability (MTT) Assay for Cytoprotection

The MTT assay is used to assess the cytoprotective effects of this compound against toxins like cisplatin by measuring mitochondrial metabolic activity.

-

Cell Line: C6 glioma cells or other neural-derived cell lines.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

The cytotoxic agent (e.g., cisplatin) is added to the wells, and the cells are incubated for a further period (e.g., 24-48 hours).

-

The culture medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated at 37°C for 2-4 hours to allow for the reduction of MTT to formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the EC₅₀ of the cytotoxic agent in the presence and absence of this compound is determined.

-

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are quantified to directly assess the impact of this compound on oxidative stress.

-

Cell Line: C6 glioma cells.

-

Protocol:

-

Cells are seeded in a suitable format (e.g., 96-well black-walled plates or on coverslips).

-

Cells are loaded with a ROS-sensitive fluorescent probe (e.g., CellROX® Green or H₂DCFDA) according to the manufacturer's instructions.

-

Cells are washed to remove excess probe and then treated with this compound and/or a ROS-inducing agent (e.g., cisplatin).

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence microscope or a microplate reader.

-

Changes in fluorescence intensity are indicative of changes in intracellular ROS levels.

-

Receptor Internalization Assay

This assay is used to visualize the agonist-induced translocation of the S1P₂ receptor from the plasma membrane to intracellular compartments.

-

Cell Line: HEK293 cells transiently or stably expressing a fluorescently tagged S1P₂ receptor (e.g., S1P₂-EGFP).

-

Protocol:

-

Cells expressing the tagged receptor are cultured on glass-bottom dishes or coverslips.

-

The cells are treated with this compound (typically at a concentration around its EC₅₀ or higher).

-

The localization of the fluorescently tagged receptor is monitored over time using live-cell confocal microscopy.

-

Receptor internalization is observed as the movement of fluorescence from the plasma membrane to intracellular vesicles.

-

The extent of internalization can be quantified by measuring the change in membrane versus intracellular fluorescence intensity.

-

References

Downstream Signaling Pathways of CYM-5478 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM-5478 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] Understanding the intricate downstream signaling cascades initiated by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the S1P2 receptor. This technical guide provides an in-depth overview of the known and potential downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Signaling Pathways of S1PR2 Activation

S1PR2 is known to couple to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of diverse downstream effector molecules.[2][3][4] The primary and most well-characterized pathway activated by S1PR2 agonists, including this compound, is the Gα12/13-Rho pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity and the general signaling properties of the S1P2 receptor.

Table 1: Potency and Selectivity of this compound

| Receptor Subtype | EC50 (nM) | Assay Type | Reference |

| S1PR2 | 119 | TGFα-shedding assay | [5] |

| S1PR1 | >10,000 | TGFα-shedding assay | [5] |

| S1PR3 | >10,000 | TGFα-shedding assay | [5] |

| S1PR4 | >10,000 | TGFα-shedding assay | [5] |

| S1PR5 | >10,000 | TGFα-shedding assay | [5] |

Table 2: S1PR2 G Protein Coupling and Downstream Effectors

| G Protein Family | Downstream Effector | Cellular Response | Reference |

| Gα12/13 | RhoA | Cytoskeletal rearrangement, inhibition of cell migration, stress fiber formation | [2][6] |

| ROCK | Inhibition of Rac1, reduction of ROS | [1][7] | |

| Gαq | Phospholipase C (PLC) | Calcium mobilization, protein kinase C (PKC) activation | [2][4] |

| Gαi | Adenylyl Cyclase (inhibition) | Decrease in cAMP levels | [4] |

| PI3K/Akt | Cell survival, proliferation | [8] | |

| Ras/MAPK (ERK) | Gene transcription, cell proliferation | [4][9] | |

| β-Arrestin | Scaffolding for ERK, JNK | G protein-independent signaling, receptor internalization | [10][11] |

Visualizing the Signaling Cascades

The following diagrams illustrate the key signaling pathways initiated by the activation of S1PR2 by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's signaling pathways.

TGFα-Shedding Assay for S1PR2 Activation

This assay measures the activation of S1PR2 by quantifying the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 12-well plates.

-

Co-transfect cells with plasmids encoding human S1PR2 and AP-TGFα using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Assay Procedure:

-

24 hours post-transfection, wash the cells with serum-free DMEM.

-

Incubate the cells with varying concentrations of this compound in serum-free DMEM for 1 hour at 37°C.

-

Collect the conditioned medium.

-

Measure the alkaline phosphatase activity in the medium using a colorimetric substrate (e.g., p-nitrophenyl phosphate).

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.

-

Measurement of Cisplatin-Induced Reactive Oxygen Species (ROS)

This protocol details the measurement of intracellular ROS levels in response to cisplatin, and the effect of this compound.

-

Cell Culture and Treatment:

-

Plate C6 glioma cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour.

-

Add cisplatin to the wells and incubate for the desired time (e.g., 24 hours).

-

-

ROS Detection using Dihydroethidium (DHE):

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with 10 µM DHE in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~518 nm, emission ~605 nm) or visualize using a fluorescence microscope.

-

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated S1PR2.

-

Cell Lines:

-

Use a commercially available cell line co-expressing S1PR2 fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

-

Assay Procedure:

-

Seed the PathHunter® cells in a 384-well white, clear-bottom microplate.

-

Incubate the cells overnight.

-

Prepare a serial dilution of this compound.

-

Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® Detection Reagent Cocktail.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the level of phosphorylated ERK1/2 as an indicator of MAPK pathway activation.

-

Cell Lysis:

-

Culture cells to 80-90% confluency and serum-starve overnight.

-

Treat cells with this compound for various time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a selective S1PR2 agonist that primarily signals through the Gα12/13-RhoA pathway, leading to the inhibition of Rac1 and a subsequent reduction in reactive oxygen species. This mechanism likely underlies its observed cytoprotective and anti-inflammatory effects.[1][12] While S1PR2 is known to couple to other G protein families such as Gαq and Gαi, and to activate the ERK pathway, direct evidence and quantitative data for this compound-mediated activation of these pathways are currently limited in the scientific literature. Furthermore, the potential for this compound to induce β-arrestin recruitment and subsequent G protein-independent signaling remains an area for future investigation. The experimental protocols provided in this guide offer a robust framework for researchers to further explore and quantify the multifaceted signaling downstream of this compound activation, which will be critical for advancing our understanding of S1P2 receptor biology and its therapeutic potential.

References

- 1. Sphingosine 1-phosphate receptor 2 (S1P2) attenuates reactive oxygen species formation and inhibits cell death: implications for otoprotective therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of sphingosine-1-phosphate receptor 2: Structure, biological function, and small-molecule modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S1PR2 sphingosine-1-phosphate receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. physoc.org [physoc.org]

- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to CYM-5478 and Sphingosine-1-Phosphate Receptor Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CYM-5478, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). It delves into the broader context of sphingosine-1-phosphate (S1P) receptor biology, with a particular focus on the contrasting roles of S1P₁ and S1P₂ receptors. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to facilitate further investigation and therapeutic development in this field.

Introduction to Sphingosine-1-Phosphate (S1P) Receptor Biology

Sphingosine-1-phosphate is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[1] These receptors are involved in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[2][3] The diverse functions of S1P are dictated by the differential expression of its receptors on various cell types and their coupling to distinct downstream signaling pathways.[4]

The S1P₁ receptor, primarily coupled to Gαi, is a well-established regulator of lymphocyte egress from secondary lymphoid organs.[2] Its activation is crucial for immune surveillance and has been a primary target for the development of immunomodulatory drugs. In contrast, the S1P₂ receptor couples to multiple G proteins, including Gαi, Gαq, and Gα₁₂/₁₃, leading to the activation of diverse and sometimes opposing signaling cascades.[4][5] Notably, S1P₂ activation is often associated with the regulation of cell migration, vascular permeability, and neuronal protection.[6][7]

This compound: A Selective S1P₂ Receptor Agonist

This compound has been identified as a potent and highly selective agonist for the S1P₂ receptor.[8] Its selectivity makes it a valuable pharmacological tool for elucidating the specific functions of the S1P₂ receptor in various physiological and pathological contexts.

Quantitative Data: Receptor Selectivity and Potency

The following table summarizes the quantitative data for this compound's potency at the different S1P receptor subtypes, primarily determined through a TGFα-shedding assay.

| Receptor Subtype | EC₅₀ (nM) |

| S1P₂ | 119 |

| S1P₁ | 1690 |

| S1P₃ | 1950 |

| S1P₄ | >10,000 |

| S1P₅ | >10,000 |

Data sourced from MedchemExpress product information.

Functional Effects of this compound

In vitro and in vivo studies have demonstrated a range of functional effects of this compound, primarily linked to its activation of the S1P₂ receptor. A significant area of research has been its neuroprotective role. Studies have shown that this compound can protect neural-derived cell lines from cisplatin-induced toxicity.[6] In animal models of cisplatin-induced peripheral neuropathy, administration of this compound has been shown to reduce allodynia and attenuate inflammatory processes in the dorsal root ganglia.[1][9] This neuroprotective effect is thought to be mediated by the activation of stress-response proteins and the restoration of neuronal-associated pathways.[6]

S1P Receptor Signaling Pathways

The distinct physiological roles of S1P₁ and S1P₂ receptors stem from their differential coupling to G proteins and the subsequent activation of divergent downstream signaling pathways.

S1P₁ Receptor Signaling

Activation of the S1P₁ receptor, which couples exclusively to Gαi, leads to the inhibition of adenylyl cyclase and the activation of the PI3K-Akt and Ras-ERK pathways.[4][5] A key downstream effector of S1P₁ signaling is the activation of the small GTPase Rac1, which promotes cell migration and cortical actin assembly.[2]

S1P₂ Receptor Signaling

In contrast to S1P₁, the S1P₂ receptor couples to Gα₁₂/₁₃ and Gαq in addition to Gαi.[4][5] The coupling to Gα₁₂/₁₃ is particularly noteworthy as it leads to the activation of the small GTPase RhoA.[2] RhoA activation promotes the formation of stress fibers and has been shown to inhibit Rac1 activity, thereby opposing the migratory signals initiated by S1P₁.[2][5] Gαq activation by S1P₂ leads to the stimulation of phospholipase C (PLCβ), resulting in intracellular calcium mobilization.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and the study of S1P receptor biology.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

Unlabeled competitor ligand (e.g., non-radioactive S1P or test compound).

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[11]

-

96-well glass fiber (GF/B) filtration plates.

-

Scintillation counter.

Procedure:

-

Dilute the S1P receptor-expressing membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[11]

-

Prepare serial dilutions of the unlabeled competitor ligand in assay buffer.

-

In a 96-well plate, add 50 µL of the diluted membranes to each well.

-

Add 50 µL of the competitor ligand dilutions or assay buffer (for total binding) to the respective wells.

-

Pre-incubate the plate at room temperature for 30 minutes.[11]

-

Add 50 µL of the radioligand solution (at a concentration near its Kd) to each well to initiate the binding reaction. The final volume should be 150 µL.[11]

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.[11]

-

Terminate the binding by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters five times with 200 µL of ice-cold assay buffer.[11]

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled S1P (e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, which can then be converted to a Ki value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[³⁵S]GTPγS.[12]

-

GDP.

-

Test agonist (e.g., this compound).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Thaw the cell membranes and resuspend them in assay buffer.

-

In a 96-well plate, add the cell membranes (5-20 µg of protein per well).

-

Add GDP to a final concentration of 10 µM to each well and incubate for 15 minutes at 30°C.

-

Add varying concentrations of the test agonist to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[13]

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Determine basal binding in the absence of agonist and non-specific binding in the presence of a high concentration of unlabeled GTPγS.

-

Plot the stimulated binding (above basal) against the log concentration of the agonist to determine the EC₅₀ and Emax.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon GPCR activation, typically for Gq-coupled receptors.

Materials:

-

Cells expressing the S1P receptor of interest (e.g., HEK293 cells). For Gi-coupled receptors, co-expression of a promiscuous G protein like Gα16 may be necessary.[14]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

-

Pluronic F-127.[15]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test agonist (e.g., this compound).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.[15]

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, and then diluting in assay buffer to the desired final concentration (typically 1-5 µM).[14]

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.[15]

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence for a short period.

-

Automatically inject the test agonist at various concentrations into the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over time.

-

The peak fluorescence intensity is used to determine the response.

-

Plot the response against the log concentration of the agonist to determine the EC₅₀.

TGFα-Shedding Assay

This assay measures GPCR activation, particularly for Gα₁₂/₁₃ and Gαq signaling, by detecting the release of a membrane-tethered alkaline phosphatase-tagged TGFα.[16][17]

Materials:

-

HEK293 cells.

-

Expression plasmids for the S1P receptor of interest and for alkaline phosphatase-tagged TGFα (AP-TGFα).[18]

-

Transfection reagent.

-

Assay buffer (e.g., HBSS).

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).

-

Absorbance plate reader.

Procedure:

-

Co-transfect HEK293 cells with the S1P₂ receptor and AP-TGFα expression plasmids.[18]

-

After 24-48 hours, harvest the cells and resuspend them in assay buffer.

-

Seed the transfected cells into a 96-well plate.

-

Add varying concentrations of the test agonist (e.g., this compound) to the wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the alkaline phosphatase substrate to the supernatant.

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Plot the absorbance against the log concentration of the agonist to determine the EC₅₀.

Conclusion

This compound stands out as a critical tool for the specific investigation of S1P₂ receptor function. Its high selectivity allows for the deconvolution of the complex and often opposing roles of S1P₂ versus other S1P receptor subtypes, particularly S1P₁. The detailed experimental protocols and pathway diagrams provided in this guide are intended to empower researchers to further explore the therapeutic potential of targeting the S1P₂ receptor in a variety of disease contexts, including neurodegenerative disorders and chemotherapy-induced neuropathies. The continued study of selective S1P receptor modulators like this compound will undoubtedly deepen our understanding of S1P biology and pave the way for novel therapeutic strategies.

References

- 1. Activation of sphingosine 1-phosphate receptor 2 attenuates chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Activation of S1P2 is protective against cisplatin‐induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 17. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

CYM-5478: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CYM-5478, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). This document details its discovery, synthesis, mechanism of action, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex biological pathways and experimental workflows.

Discovery and Pharmacological Profile

This compound was identified through high-throughput screening as a selective agonist for the S1P₂ receptor.[1] It demonstrates potent and selective activation of S1P₂ with an EC₅₀ of 119 nM in a TGFα-shedding assay.[2][3] Its selectivity is highlighted by significantly lower potency and efficacy for other S1P receptor subtypes.[2][3]

Table 1: Pharmacological Profile of this compound

| Target | EC₅₀ (nM) | Efficacy | Assay Type |

| S1P₂ | 119 | - | TGFα-shedding |

| S1P₁ | 1690 | < 25% | TGFα-shedding |

| S1P₃ | 1950 | < 25% | TGFα-shedding |

| S1P₄ | > 10,000 | < 25% | TGFα-shedding |

| S1P₅ | > 10,000 | < 25% | TGFα-shedding |

Data sourced from MedchemExpress.[2][3]

Synthesis of this compound

The synthesis of this compound involves the reaction of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone with 5-(trifluoromethyl)pyridin-2-one. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone

-

5-(trifluoromethyl)pyridin-2-one

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a stirred solution of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone (50 mg, 0.191 mmol) in DMF (2.5 mL), add DIPEA (66 μl, 0.38 mmol) and 5-(trifluoromethyl)pyridin-2-one (62 mg, 0.38 mmol) sequentially.

-

Stir the reaction mixture at 70°C for 48 hours.

-

After 48 hours, dilute the mixture with water and extract the product with ethyl acetate (4 x 50 mL).

-

Combine the organic phases and wash with brine (2 x 50 mL).

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography using a DCM/MeOH solvent system to yield this compound as a pale yellow powder (20 mg, 0.052 mmol, 27% yield).[4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively activating the S1P₂ receptor. This activation triggers a downstream signaling cascade that has been shown to be protective against cisplatin-induced toxicity.[2][5] The protective mechanism involves the attenuation of reactive oxygen species (ROS) accumulation.[1][5] This effect is mediated through the Rho-associated protein kinase (ROCK) and subsequent inhibition of Rac1 and NADPH oxidase.[1]

Key Experimental Applications and Protocols

This compound has been utilized in various in vitro and in vivo studies to investigate the role of S1P₂ signaling, particularly in the context of chemotherapy-induced neuropathy and ototoxicity.[2][6]

In Vitro Cell Viability and Protection Assays

This compound has been shown to protect neural-derived cell lines, such as C6 glioma cells, from cisplatin-induced cell death.[1][2]

| Condition | Endpoint | Result |

| Nutrient-deprivation | Cell Viability | Statistically significant increase at concentrations >100 nM |

| Cisplatin-induced toxicity | EC₅₀ of Cisplatin | 3-fold increase with 10 µM this compound |

| Cisplatin-induced toxicity | Caspase 3/7 Activity | Attenuated with this compound |

| Cisplatin-induced toxicity | ROS Accumulation | Significantly attenuated with 10 µM this compound |

Data sourced from MedchemExpress and Herr et al., 2016.[1][2]

Materials:

-

C6 glioma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cisplatin

-

This compound

-

Cell viability reagent (e.g., MTT)

-

Caspase 3/7 activity assay kit

-

ROS detection reagent (e.g., CellROX®)

Procedure:

-

Cell Culture: Culture C6 glioma cells in standard conditions.

-

Treatment:

-

For cell viability under nutrient deprivation, serum-starve cells and treat with varying concentrations of this compound (1 nM to 10 µM).

-

For cisplatin toxicity, pre-treat cells with this compound (e.g., 10 µM) for a specified time, then co-administer with cisplatin.

-

-

Endpoint Assays:

-

Cell Viability: After the treatment period, add MTT reagent and measure absorbance according to the manufacturer's protocol.

-

Caspase Activity: Measure caspase 3/7 activity using a luminescent or fluorescent assay kit.

-

ROS Detection: Stain cells with a ROS-sensitive dye and quantify fluorescence using microscopy or a plate reader.

-

In Vivo Otoprotection Studies

This compound has demonstrated protective effects against cisplatin-induced ototoxicity in animal models.[2]

Animal Model:

-

Adult rats

Treatment Groups:

-

Vehicle control

-

Cisplatin only (e.g., 3 mg/kg, i.p., once a week for 3 weeks)

-

Cisplatin + this compound (e.g., 1 mg/kg/day, i.p.)

Procedure:

-

Administer this compound or vehicle daily via intraperitoneal (i.p.) injection.

-

Administer cisplatin once a week for three weeks.

-

Monitor for signs of ototoxicity (e.g., auditory brainstem response testing).

-

At the end of the study, collect and analyze cochlear tissues for hair cell damage.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the S1P₂ receptor. Its selectivity and demonstrated in vitro and in vivo efficacy in models of chemotherapy-induced toxicity suggest its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers interested in utilizing this compound in their studies.

References

- 1. Sphingosine 1-phosphate receptor 2 (S1P2) attenuates reactive oxygen species formation and inhibits cell death: implications for otoprotective therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CYM-5478: A Selective S1P2 Receptor Agonist for Neurobiological Research

An important clarification regarding your request for a technical guide on CYM-5478 for neurobiology research. Initial research indicates that this compound is a potent and highly selective S1P2 receptor agonist , not an S1P1 receptor agonist as mentioned in the topic.[1] This is a critical distinction as the signaling pathways and biological effects of S1P1 and S1P2 receptor activation are considerably different.

Could you please confirm if you would like to proceed with a technical guide on This compound as an S1P2 agonist , or if you were interested in a different S1P1 receptor agonist?

Pending your clarification, this guide will proceed with the available scientific literature on This compound as a selective S1P2 receptor agonist and its applications in neurobiological research.

This technical guide provides an in-depth overview of this compound, a potent and selective agonist for the sphingosine-1-phosphate receptor 2 (S1P2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of modulating the S1P2 receptor in the context of neurobiology.

Introduction to this compound

This compound is a small molecule agonist that exhibits high selectivity for the S1P2 receptor over other S1P receptor subtypes.[1] The S1P signaling pathway is involved in a multitude of cellular processes, and the specific functions of the S1P2 receptor are a subject of ongoing research, particularly in the central nervous system.[2][3] this compound serves as a critical chemical tool to elucidate the physiological and pathophysiological roles of S1P2 in neurobiology.

Chemical Structure:

The synthesis of this compound involves the reaction of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone with 2-hydroxy-5-trifluoromethyl pyridine in the presence of DIPEA in a DMF solvent.[4]

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric agonist of the S1P2 receptor.[4] Unlike the endogenous ligand S1P, which binds to an orthosteric site, this compound binds to a different site on the receptor to induce a conformational change that leads to its activation.[4] This activation of the S1P2 receptor, a G protein-coupled receptor, initiates downstream signaling cascades.

Activation of S1P2 by this compound has been shown to be cytoprotective in neural cells.[1][5] This protective effect is mediated through the activation of Rho signaling.[5] Downstream of Rho, the signaling cascade involves the inhibition of Rac1 and NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) formation.[5]

Quantitative Data

The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Assay/Model | Reference |

| EC50 for S1P2 | 119 nM | TGFα-shedding assay | [1] |

| EC50 for S1P1 | 1690 nM | TGFα-shedding assay | [1] |

| EC50 for S1P3 | 1950 nM | TGFα-shedding assay | [1] |

| EC50 for S1P4 | >10 µM | TGFα-shedding assay | [1] |

| EC50 for S1P5 | >10 µM | TGFα-shedding assay | [1] |

| In vivo dosage | 1 mg/kg/day (i.p.) | Rat model of cisplatin-induced ototoxicity | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

4.1. In Vitro Cell Viability Assay

This protocol is based on studies assessing the cytoprotective effects of this compound against cisplatin-induced toxicity in neural cell lines.[1]

-

Cell Culture: C6 glioma cells, GT1-7, SK-N-BE2, or CLU188 cells are cultured in appropriate media supplemented with 10% fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates. After adherence, the medium is replaced with serum-free medium. Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100, 1000, 10000 nM) for a specified period. Subsequently, cisplatin is added at a final concentration (e.g., 20 µM) and incubated for 24 hours.

-

Viability Assessment: Cell viability is measured using a standard MTS or MTT assay. The absorbance is read at the appropriate wavelength, and the results are expressed as a percentage of the vehicle-treated control.

-

Data Analysis: EC50 values for cisplatin-mediated reduction in viability in the presence and absence of this compound are calculated using non-linear regression analysis.

4.2. Reactive Oxygen Species (ROS) Detection

This protocol is designed to measure the effect of this compound on intracellular ROS levels.[1][5]

-

Cell Culture and Treatment: C6 cells are cultured and treated with this compound and cisplatin as described in the cell viability assay.

-

ROS Staining: After treatment, cells are washed with phosphate-buffered saline (PBS) and then incubated with a fluorescent ROS indicator dye (e.g., CellROX Green Reagent) at a final concentration of 5 µM for 30 minutes at 37°C.

-

Imaging and Quantification: The cells are washed again with PBS and imaged using a fluorescence microscope. The fluorescence intensity per cell is quantified using image analysis software like ImageJ.

-

Data Analysis: The relative fluorescence per cell is calculated and compared between different treatment groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The neurobiology of sphingosine 1-phosphate signaling and sphingosine 1-phosphate receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate receptor 2 (S1P2) attenuates reactive oxygen species formation and inhibits cell death: implications for otoprotective therapy - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Role of S1P2 Receptors with CYM-5478: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 2 (S1P2) and the utility of the selective agonist CYM-5478 as a tool for its study. This document details the signaling pathways associated with S1P2, presents quantitative data on this compound's activity, and offers detailed methodologies for key experiments.

Introduction to the S1P2 Receptor and this compound

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[1] These receptors are involved in a myriad of physiological and pathological processes, including cell proliferation, migration, inflammation, and angiogenesis.[1][2] The S1P2 receptor, in particular, is widely expressed and often mediates cellular functions that are distinct from, and sometimes opposed to, those of the other S1P receptor subtypes.[3]

This compound is a potent and highly selective agonist for the S1P2 receptor.[4] Its selectivity makes it an invaluable chemical probe for elucidating the specific roles of S1P2 in various biological systems, distinguishing its functions from those of other S1P receptors.

S1P2 Receptor Signaling Pathways

The S1P2 receptor is known to couple to multiple G protein families, leading to the activation of diverse downstream signaling cascades. Depending on the cell type and context, S1P2 can couple to Gαi, Gαq, and Gα12/13.[2][4]

-

Gα12/13 Coupling: A predominant signaling pathway for S1P2 involves its coupling to Gα12/13. This leads to the activation of RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton.[2] Activation of the RhoA pathway is associated with the inhibition of cell migration and the promotion of stress fiber formation.[2][5] This is in contrast to the S1P1 receptor, which typically couples to Gαi and promotes cell migration via Rac activation.[6]

-

Gαq Coupling: S1P2 activation can also lead to the stimulation of phospholipase C (PLC) through Gαq coupling.[7] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[4]

-

Gαi Coupling: While less prominent than Gα12/13 and Gαq coupling, S1P2 can also signal through Gαi, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4]

The activation of these pathways gives S1P2 a multifaceted role in cellular processes. For instance, in smooth muscle cells, S1P2-mediated activation of PLC-beta and Rho kinase is involved in both the initial and sustained phases of contraction.[7] In contrast, in some cancer cells, S1P2-mediated RhoA activation inhibits the pro-migratory G protein Rac, thereby suppressing cell migration.[2]

References

- 1. Wound healing assay - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sphingosine-1-phosphate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Protective Role of CYM-5478 Against Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM-5478, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), has emerged as a significant modulator of cellular apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-apoptotic effects of this compound, with a particular focus on its protective role against chemotherapy-induced cell death. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways involved.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Pharmacological modulation of apoptotic pathways therefore represents a promising therapeutic strategy. This compound has been identified as a selective agonist for the S1P2 receptor, a G protein-coupled receptor involved in diverse cellular processes.[1] Emerging evidence indicates that activation of S1P2 by this compound confers significant cytoprotection, particularly in neural cell lineages, by attenuating apoptotic signaling cascades. This guide delves into the core mechanisms of this compound's anti-apoptotic action, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action: S1P2 Receptor Activation

This compound exerts its anti-apoptotic effects primarily through the activation of the S1P2 receptor. It is a potent and highly selective agonist for S1P2, with an EC50 of 119 nM.[1] Its selectivity is underscored by its significantly lower potency against other S1P receptor subtypes.[1] The activation of S1P2 by this compound initiates a cascade of intracellular signaling events that ultimately converge to inhibit the apoptotic machinery.

Quantitative Data Summary

The anti-apoptotic efficacy of this compound has been quantified in various in vitro studies. The following tables summarize key findings on its dose-dependent effects on cell viability and caspase activity, as well as its impact on apoptotic markers.

Table 1: Dose-Dependent Effect of this compound on Cell Viability under Nutrient-Deprivation Stress

| This compound Concentration (nM) | Effect on C6 Glioma Cell Viability |

| 1 | No significant increase |

| 10 | No significant increase |

| 100 | Statistically significant increase |

| 1000 | Statistically significant increase |

| 10000 | Statistically significant increase |

| Data sourced from studies on C6 glioma cells under serum-starvation conditions.[1] |

Table 2: Effect of this compound on Cisplatin-Induced Apoptosis

| Treatment | Metric | Cell Line | Result |

| Cisplatin (20 µM) | Caspase 3/7 Activity | C6 Glioma | Significant increase |

| Cisplatin (20 µM) + this compound (10 µM) | Caspase 3/7 Activity | C6 Glioma | Marked attenuation of cisplatin-induced activity[2] |

| Cisplatin | EC50 for Viability Reduction | C6 Glioma | 3-fold increase in EC50 with 10 µM this compound[2] |

| Cisplatin (20 µM) | phospho-STAT3 | CLU-188 Neural | Suppression |

| Cisplatin (20 µM) + this compound (20 µM) | phospho-STAT3 | CLU-188 Neural | Reversal of suppression[3] |

| Cisplatin (20 µM) | Bcl-xL Expression | CLU-188 Neural | Suppression |

| Cisplatin (20 µM) + this compound (20 µM) | Bcl-xL Expression | CLU-188 Neural | Reversal of suppression[3] |

| Cisplatin (20 µM) | Bax Expression | CLU-188 Neural | Inhibition |

| Cisplatin (20 µM) + this compound (20 µM) | Bax Expression | CLU-188 Neural | Further inhibition[3] |

| Cisplatin (20 µM) | Reactive Oxygen Species (ROS) | C6 Glioma | Significant increase |

| Cisplatin (20 µM) + this compound (10 µM) | Reactive Oxygen Species (ROS) | C6 Glioma | Significant attenuation[2] |

Signaling Pathways

The anti-apoptotic effects of this compound are mediated by a complex signaling network downstream of S1P2 receptor activation. Key pathways include the attenuation of reactive oxygen species (ROS) and the modulation of the STAT3 and Bcl-2 family of proteins.

Attenuation of Reactive Oxygen Species (ROS)

Cisplatin and other chemotherapeutic agents often induce apoptosis through the generation of excessive ROS. This compound has been shown to counteract this effect. The activation of S1P2 by this compound leads to the activation of the Rho signaling pathway, which in turn inhibits the activity of Rac1 and NADPH oxidase (NOX), key enzymes in ROS production. This reduction in oxidative stress is a critical component of this compound's cytoprotective mechanism.[2]

References

A Technical Guide to the Otoprotective Effects of CYM-5478: Preliminary Preclinical Findings

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cisplatin is a cornerstone of chemotherapy for various solid tumors, yet its clinical utility is frequently limited by severe, irreversible ototoxicity.[1][2] This hearing loss, affecting 40-80% of adult patients, stems from cisplatin-induced damage to cochlear structures, primarily through the generation of reactive oxygen species (ROS), inflammation, and subsequent apoptosis of sensory hair cells.[3][4] Despite the significant clinical need, there are currently no FDA-approved drugs to prevent this debilitating side effect.[5][6]

Recent research has identified the Sphingosine 1-Phosphate (S1P) signaling pathway as a critical component in the maintenance and survival of inner ear hair cells.[7] Specifically, the S1P receptor 2 (S1P2), which is expressed in the cochlea, has emerged as a promising therapeutic target.[7][8] This technical guide summarizes the preliminary preclinical data on CYM-5478, a specific S1P2 receptor agonist, and its potential as an otoprotective agent against cisplatin-induced hearing loss. The findings suggest that this compound confers significant protection in both in vitro and in vivo models by selectively activating pro-survival pathways in neural-derived cells without compromising cisplatin's cytotoxicity in cancer cells.[8]

The Challenge of Cisplatin-Induced Ototoxicity

Cisplatin exerts its cytotoxic effects by causing DNA damage and generating high levels of ROS, which overwhelm the cochlea's antioxidant defenses.[2] This leads to a cascade of events including lipid peroxidation, mitochondrial damage, and the activation of apoptotic pathways, culminating in the death of outer hair cells and permanent hearing loss.[2][9] The challenge for any otoprotective agent is to counteract these effects within the inner ear without interfering with the chemotherapeutic efficacy of cisplatin against the targeted tumor.

Experimental Protocols

The otoprotective effects of this compound were evaluated using a combination of in vitro cell-based assays and in vivo animal models.[8][10]

In Vitro Cellular Assays

-

Cell Lines:

-

Rat C6 glioma cells (neural origin)

-

Mouse CLU-188 hypothalamic cells (neural origin)

-

Mouse 4T1 mammary carcinoma cells (breast cancer origin)[8]

-

-

Drug Treatment: Cells were treated with cisplatin (typically 20 µM) for 24 hours, with or without co-administration of this compound at varying concentrations (e.g., 10 µM, 20 µM).[8][10]

-

Cell Viability and Apoptosis Assays:

-

EC50 Determination: Cell viability was assessed to determine the half-maximal effective concentration (EC50) of cisplatin. Co-administration of 10 µM this compound was evaluated for its ability to shift the EC50.[10]

-

Caspase 3/7 Activity: Apoptosis was quantified by measuring the activity of executioner caspases 3 and 7 using commercially available luminescent assays.[8][10]

-

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using the CellROX® Green Reagent, a fluorogenic probe for oxidative stress, followed by analysis via fluorescence microscopy or plate reader.[8][10]

-

Western Blot Analysis: Protein expression levels of key apoptosis regulators (phospho-STAT3, Bcl-xL, and Bax) were determined in CLU-188 and 4T1 cells following a 24-hour treatment with cisplatin (20 µM) and/or this compound (20 µM).[8]

In Vivo Animal Models

-

Rat Model of Cisplatin Ototoxicity:

-

Treatment Protocol: Adult rats were treated with cisplatin for 3 weeks, with or without co-administration of this compound.[8][11]

-

Auditory Function Assessment: Hearing acuity was evaluated using Auditory Brainstem Response (ABR) testing. The latency of Wave V at a 90 dB stimulus was the primary quantitative endpoint.[8][11]

-

-

Zebrafish Model:

-

Hair Cell Assessment: The model was used to visually assess the attenuation of cisplatin-induced hair cell degeneration with this compound treatment.[8]

-

Quantitative Data Summary

The preclinical studies yielded significant quantitative data supporting the otoprotective role of this compound.

Table 1: In Vitro Protective Effects of this compound in Neural Cells

| Cell Line | Assay | Treatment Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| C6 glioma | Cell Viability | Cisplatin + 10 µM this compound | 3-fold increase in cisplatin EC50 | [10] |

| C6 glioma | Apoptosis | Cisplatin + 10 µM this compound | Markedly attenuated caspase 3/7 activity | [10] |

| C6 glioma | Apoptosis | 20 µM Cisplatin + this compound | Dose-dependent decrease in caspase 3/7 activity | [8] |

| CLU-188 | Oxidative Stress | 20 µM Cisplatin +/- this compound | Attenuated cisplatin-induced ROS accumulation |[8] |

Table 2: In Vivo Otoprotective Effect of this compound in Rats

| Treatment Group | ABR Wave V Latency at 90 dB (Mean ± SEM) | Statistical Significance vs. Cisplatin Only | Reference |

|---|---|---|---|

| Control | ~4.25 ± 0.05 ms | p < 0.01 | [8][11] |

| Cisplatin Only | ~4.60 ± 0.08 ms | - | [8][11] |

| Cisplatin + this compound | ~4.35 ± 0.06 ms | p < 0.05 |[8][11] |

Table 3: Differential Effects of this compound on Apoptosis-Related Proteins

| Cell Line | Protein Target | Effect of Cisplatin Alone | Effect of Cisplatin + this compound | Reference |

|---|---|---|---|---|

| CLU-188 (Neural) | p-STAT3 (Anti-apoptotic) | Suppressed | Reversed suppression | [8] |

| Bcl-xL (Anti-apoptotic) | Suppressed | Reversed suppression | [8] | |

| Bax (Pro-apoptotic) | No significant change | Inhibited expression | [8] | |

| 4T1 (Cancer) | p-STAT3 (Anti-apoptotic) | Suppressed | No effect | [8] |

| Bcl-xL (Anti-apoptotic) | Suppressed | No effect | [8] |

| | Bax (Pro-apoptotic) | No significant change | No effect |[8] |

Proposed Mechanism of Action

This compound exerts its otoprotective effects by activating the S1P2 receptor, which initiates a pro-survival signaling cascade that counteracts cisplatin-induced apoptosis and oxidative stress.[8] This protective mechanism appears to be selective for neural-derived cells.[8]

Upon binding to the S1P2 G-protein coupled receptor, this compound is proposed to trigger downstream signaling that leads to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated p-STAT3, in turn, promotes the expression of anti-apoptotic proteins like Bcl-xL and inhibits pro-apoptotic proteins such as Bax.[8] This shifts the cellular balance away from apoptosis and towards survival. Furthermore, S1P2 activation has been shown to reduce the accumulation of harmful ROS, a primary driver of cisplatin ototoxicity.[8][10]

Crucially, this protective pathway was not activated in 4T1 breast cancer cells, where this compound failed to reverse cisplatin's suppression of p-STAT3 and Bcl-xL.[8] This cellular selectivity is a critical feature, suggesting that this compound could protect hearing without compromising the anti-tumor efficacy of cisplatin.

References

- 1. Cisplatin-induced hearing loss: the need for a long-term evaluating system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Cisplatin-Induced Ototoxicity and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Cause of Cisplatin-Linked Hearing Loss Identified - NCI [cancer.gov]

- 4. Strategies to Mitigate Cisplatin-Induced Ototoxicity: A Literature Review of Protective Agents, Mechanisms, and Clinical Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Otoprotectants: From Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Otoprotectants: From Research to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-Phosphate (S1P) Signaling Is Required for Maintenance of Hair Cells Mainly via Activation of S1P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms Involved in Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine 1-phosphate receptor 2 (S1P2) attenuates reactive oxygen species formation and inhibits cell death: implications for otoprotective therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CYM-5478 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM-5478 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1P₂).[1] This document provides detailed protocols for in vitro studies designed to characterize the activity and mechanism of action of this compound. The included methodologies cover the assessment of receptor activation, cell viability, downstream signaling pathways, and receptor internalization. Quantitative data from representative studies are summarized for comparative analysis.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes through its interaction with five distinct G protein-coupled receptors (GPCRs), S1P₁₋₅. The S1P₂ receptor subtype is known to couple to Gα₁₂/₁₃ and Gαq proteins, influencing pathways that control cell migration, proliferation, and survival.[2][3] this compound has been identified as a selective agonist for S1P₂, making it a valuable tool for elucidating the physiological and pathological roles of this receptor. These application notes provide a comprehensive guide for the in vitro characterization of this compound.

Data Presentation

Table 1: Receptor Activation Profile of this compound

| Receptor Subtype | EC₅₀ (nM) | Efficacy (% of S1P) | Assay Type |

| S1P₂ | 119 | ~100% | TGFα-Shedding Assay |

| S1P₁ | 1690 | <25% | TGFα-Shedding Assay |

| S1P₃ | 1950 | <25% | TGFα-Shedding Assay |

| S1P₄ | >10,000 | <25% | TGFα-Shedding Assay |

| S1P₅ | >10,000 | <25% | TGFα-Shedding Assay |

Data compiled from publicly available information.[1]

Table 2: Effect of this compound on Cell Viability in C6 Glioma Cells

| Treatment | Concentration | Effect | Assay Type |

| This compound (Serum-Starvation) | >100 nM | Dose-dependent increase in cell viability | MTT Assay |

| Cisplatin | - | Dose-dependent decrease in cell viability | MTT Assay |

| This compound + Cisplatin | 10 µM | 3-fold increase in the EC₅₀ of Cisplatin | MTT Assay |

Data compiled from publicly available information.[1]

Experimental Protocols

S1P₂ Receptor Activation: TGFα-Shedding Assay

This assay measures the activation of S1P₂ by quantifying the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα) from the cell surface, a process downstream of Gα₁₂/₁₃ and Gαq activation.[2][4][5][6]

Materials:

-

HEK293 cells

-

Expression vectors for human S1P₂ and AP-TGFα

-

DMEM with 10% FBS, Penicillin-Streptomycin

-

Transfection reagent (e.g., Lipofectamine)

-

Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES (pH 7.4)

-

This compound

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

-

Microplate reader

Protocol:

-

Co-transfect HEK293 cells with plasmids encoding human S1P₂ and AP-TGFα in a 12-well plate.

-

After 24 hours, harvest the cells by trypsinization and centrifuge at 190 x g for 5 minutes.

-

Resuspend the cell pellet in 3.5 mL of HBSS with 5 mM HEPES.

-

Incubate for 15 minutes at room temperature, then centrifuge at 190 x g for 5 minutes.

-

Resuspend the cell pellet in fresh HBSS.

-

Seed the cells into a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for the desired time (e.g., 1-3 hours) at 37°C.

-

Collect the conditioned medium.

-

Measure the alkaline phosphatase activity in the conditioned medium by adding an appropriate substrate and measuring the absorbance at the recommended wavelength.

TGFα-Shedding Assay Experimental Workflow

Cell Viability: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][3][7][8]

Materials:

-

C6 glioma cells (or other relevant cell line)

-

DMEM with 10% FBS, Penicillin-Streptomycin

-

96-well plates

-

This compound

-

Cisplatin (as a cytotoxic agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Protocol:

-

Seed C6 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with varying concentrations of this compound, with or without a cytotoxic agent like cisplatin. Include appropriate vehicle controls.

-

Incubate for the desired treatment period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm.

Reactive Oxygen Species (ROS) Measurement: DCFDA Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[9][10][11][12]

Materials:

-

C6 glioma cells (or other relevant cell line)

-

96-well black, clear-bottom plates

-

This compound

-

Cisplatin (to induce ROS)

-

DCFDA (H₂DCFDA)

-

Phenol red-free culture medium

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with this compound for a specified pre-incubation period.

-

Induce oxidative stress, for example, by adding cisplatin.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with 20 µM DCFDA in phenol red-free medium and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Add PBS or phenol red-free medium to the wells.

-

Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

Downstream Signaling: RhoA Activation Assay

This pull-down assay is used to specifically isolate and detect the active, GTP-bound form of RhoA.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer

-

Rhotekin-RBD agarose beads

-

Anti-RhoA antibody

-

Reagents for Western blotting

Protocol:

-

Culture cells to 80-90% confluency and serum-starve if necessary.

-

Treat cells with this compound for the desired time.

-

Lyse the cells on ice and clear the lysate by centrifugation.

-

Incubate the cell lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.

-

Pellet the beads by centrifugation and wash three times with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the samples by Western blotting using an anti-RhoA antibody.

This compound Activated S1P₂ Signaling Pathway

S1P₂ Receptor Internalization Assay

This assay visualizes the ligand-induced translocation of the S1P₂ receptor from the plasma membrane to intracellular compartments using a GFP-tagged receptor.[13][14][15][16][17]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for S1P₂-EGFP fusion protein

-

Glass-bottom dishes or imaging plates

-

This compound

-

Confocal microscope

Protocol:

-

Transfect cells with the S1P₂-EGFP expression vector and seed them onto glass-bottom dishes.

-

Allow the cells to grow for 24-48 hours.

-

Before stimulation, replace the culture medium with serum-free medium and incubate for 2 hours.

-

Treat the cells with this compound at the desired concentration.

-

Monitor the internalization of the S1P₂-EGFP fusion protein over time using a confocal microscope. Receptor internalization is observed as the movement of fluorescence from the cell membrane to intracellular puncta.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro investigation of the S1P₂ selective agonist, this compound. These assays are essential for characterizing its potency, efficacy, and cellular effects, thereby facilitating its use as a research tool and its potential development as a therapeutic agent.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Structure of S1PR2–heterotrimeric G13 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 6. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. doc.abcam.com [doc.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cells-online.com [cells-online.com]

- 16. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Use of CYM-5478 in C6 Glioma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM-5478 is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The S1P signaling pathway is crucial in regulating various cellular processes, including proliferation, migration, and survival.[1][2][3] In the context of cancer, particularly glioma, the S1P axis has been identified as a potential therapeutic target.[1][4][5] S1P1, a G protein-coupled receptor, is known to be involved in tumorigenesis through the activation of downstream signaling cascades such as the STAT3 and ERK pathways.[1][3][6] These pathways are frequently dysregulated in gliomas, contributing to their aggressive nature.[7][8]

These application notes provide a comprehensive guide for utilizing this compound in C6 rat glioma cell culture, a widely used model for studying glioblastoma.[9][10] The protocols outlined below detail methods for cell culture, viability assessment, and analysis of key signaling pathways to investigate the effects of this compound.

Data Presentation

Table 1: C6 Glioma Cell Culture Conditions

| Parameter | Recommended Condition | Source |

| Cell Line | C6 Rat Glioma | [11] |

| Growth Properties | Adherent, fibroblast-like | [10][11] |

| Media | RPMI-1640 or DMEM/F-12K | [10][11] |

| Serum | 10% Fetal Bovine Serum (FBS) or 15% Horse Serum + 2.5% FBS | [11] |

| Supplements | 1% Penicillin/Streptomycin Solution | [11] |

| Culture Vessels | T25 or T75 flasks, 96-well plates for assays | [9] |

| Incubation | 37°C, 5% CO2, humidified atmosphere | [10][11] |

| Subculture | When cells reach 80-90% confluency |

Table 2: Experimental Parameters for this compound Treatment

| Parameter | Recommended Starting Range | Notes |

| This compound Concentration | 10 nM - 10 µM | A dose-response curve should be generated to determine the optimal concentration. |

| Incubation Time | 24, 48, 72 hours | Time-course experiments are recommended to assess both short-term and long-term effects. |

| Vehicle Control | DMSO (or other solvent used for this compound) | The final concentration of the solvent should be consistent across all treatments and not exceed 0.1%. |

| Cell Seeding Density (96-well plate) | 4 x 10³ - 1 x 10⁴ cells/well | Optimize based on proliferation rate to ensure cells are in the logarithmic growth phase during treatment.[12] |

Experimental Protocols

C6 Glioma Cell Culture

This protocol describes the standard procedure for culturing and maintaining C6 glioma cells.

Materials:

-

C6 rat glioma cells

-

RPMI-1640 or DMEM/F-12K medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (optional, used with F-12K)

-

Penicillin/Streptomycin solution (100x)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T25 or T75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of C6 cells in a 37°C water bath.[11]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (medium with serum and antibiotics).

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

-

Transfer the cell suspension to a T25 flask.

-

-

Maintaining Cultures:

-

Incubate the cells at 37°C in a 5% CO2 humidified incubator.[11]

-

Change the medium every 2-3 days.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.

-

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability upon treatment with this compound.[13]

Materials:

-

C6 cells

-

Complete growth medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the C6 cells.

-

Seed the cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[12]

-